molecular formula C21H20O11 B12321427 5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one

Cat. No.: B12321427
M. Wt: 448.4 g/mol
InChI Key: VUGRLRAUZWGZJP-UHFFFAOYSA-N
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Description

Plantaginin is a naturally occurring flavonoid glycoside found in various plants, particularly in the Plantago species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Plantaginin can be synthesized through the glycosylation of scutellarein with a suitable glycosyl donor. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of plantaginin involves the extraction of the compound from plant sources, particularly from the leaves of Plantago major. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Plantaginin undergoes various chemical reactions, including:

    Oxidation: Plantaginin can be oxidized to form quinones and other oxidative products.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Plantaginin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Dihydro derivatives of plantaginin.

    Substitution: Alkylated or acylated derivatives of plantaginin.

Scientific Research Applications

Plantaginin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.

    Industry: Utilized in the development of natural preservatives and health supplements.

Mechanism of Action

Plantaginin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Plantaginin scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Antimicrobial Activity: Plantaginin disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Plantaginin is compared with other similar flavonoid glycosides, such as:

    Baicalein: Another flavonoid with antioxidant and anti-inflammatory properties.

    Hispidulin: Known for its neuroprotective and anti-cancer activities.

    Scutellarein: The aglycone form of plantaginin, with similar biological activities.

Plantaginin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-14-17(26)19(28)20(29)21(32-14)31-13-6-12-15(18(27)16(13)25)10(24)5-11(30-12)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRLRAUZWGZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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